N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as CSPG, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. CSPG belongs to the class of glycine receptor antagonists and has been shown to have a significant impact on various biochemical and physiological processes.
Mechanism of Action
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a glycine receptor antagonist and binds to the glycine binding site on the receptor. This results in the inhibition of glycine-mediated neurotransmission, which leads to the reduction of neuronal excitability. The inhibition of glycine-mediated neurotransmission is thought to be responsible for the anxiolytic, analgesic, and anticonvulsant properties of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of glutamate and increase the release of GABA in the brain, which is thought to contribute to its anxiolytic and anticonvulsant properties. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to reduce the activity of the HPA axis, which is involved in the stress response. This is thought to contribute to its antidepressant properties.
Advantages and Limitations for Lab Experiments
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments. It is a selective glycine receptor antagonist, which makes it a useful tool for investigating the role of glycine receptors in various physiological processes. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is also relatively stable and has a long half-life, which makes it easier to work with in lab experiments. However, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has some limitations, including its low solubility in water and its relatively low potency compared to other glycine receptor antagonists.
Future Directions
There are several future directions for the research of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of interest is the investigation of its potential use in the treatment of epilepsy. Another area of interest is the investigation of its potential use in the treatment of anxiety disorders and depression. Additionally, there is a need for further research into the mechanism of action of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and its effects on various physiological processes.
Scientific Research Applications
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, analgesic, and anticonvulsant properties. In addition, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been found to be effective in the treatment of neuropathic pain, depression, and anxiety disorders. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been investigated for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.
properties
IUPAC Name |
N-cyclopentyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-27(24,25)22(15-20(23)21-16-7-5-6-8-16)17-11-13-19(14-12-17)26-18-9-3-2-4-10-18/h2-4,9-14,16H,5-8,15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUOLLLVNRYTBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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